molecular formula ¹³C₁₀H₈O B1147389 2-Naphthol-13C10 CAS No. 1346600-24-5

2-Naphthol-13C10

Cat. No.: B1147389
CAS No.: 1346600-24-5
M. Wt: 154.1
InChI Key:
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Description

2-Naphthol-13C10, also known as 2-hydroxynaphthalene-13C10, is a labeled compound of 2-Naphthol where the carbon atoms are isotopically enriched with carbon-13. This compound is a naphthalene homologue of phenol, featuring a hydroxyl group at the 2-position. It is a colorless crystalline solid with a molecular formula of C10H8O and a melting point of 122°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthol is traditionally synthesized through a two-step process. The first step involves the sulfonation of naphthalene in sulfuric acid to produce naphthalene-2-sulfonic acid. The second step involves the cleavage of the sulfonic acid group in molten sodium hydroxide, resulting in the formation of 2-naphthol .

Industrial Production Methods

In industrial settings, 2-naphthol can also be produced by a method analogous to the cumene process. This involves the oxidation of naphthalene followed by acid hydrolysis to yield 2-naphthol .

Chemical Reactions Analysis

Types of Reactions

2-Naphthol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthol-13C10 is used extensively in scientific research due to its labeled carbon atoms, which make it useful in tracing and studying metabolic pathways. Its applications include:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.

    Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthol-13C10 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-Naphthol-13C10 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.

    2-Aminonaphthalene: A reduction product of 2-naphthol.

    2-Naphthoquinone: An oxidation product of 2-naphthol.

These compounds share similar chemical properties but differ in their specific reactivities and applications.

Properties

IUPAC Name

naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZRIHNYRIHIV-IIYFYTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.097 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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